Cas no 1803524-70-0 (2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H5BrF3N3O/c9-7-6(16-8(10,11)12)1-4(2-13)5(3-14)15-7/h1H,3,14H2
- InChI Key: ZNGJKZFMIRZVMS-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(C#N)C(CN)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 290
- XLogP3: 1.7
- Topological Polar Surface Area: 71.9
2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022003894-500mg |
2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine |
1803524-70-0 | 97% | 500mg |
$1,048.60 | 2022-04-02 | |
Alichem | A022003894-1g |
2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine |
1803524-70-0 | 97% | 1g |
$1,730.40 | 2022-04-02 |
2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine Related Literature
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
Additional information on 2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine
2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine, with the CAS number 1803524-70-0, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This pyridine derivative is characterized by its unique substitution pattern, which includes an aminomethyl group at position 2, a bromine atom at position 6, a cyano group at position 3, and a trifluoromethoxy group at position 5. These substituents contribute to its distinctive chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine in drug discovery and development. The molecule's structure allows for strong interactions with biological targets, such as enzymes and receptors, due to the presence of electron-withdrawing groups like the cyano and trifluoromethoxy moieties. These groups enhance the compound's ability to participate in hydrogen bonding and π-interactions, which are critical for bioavailability and target specificity.
In terms of synthesis, researchers have developed efficient methods to construct this complex molecule. One notable approach involves a multi-step process that includes nucleophilic aromatic substitution and subsequent functionalization. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. This advancement underscores the importance of optimizing synthetic routes for compounds like 1803524-70-0, especially in the context of large-scale production for pharmaceutical applications.
The electronic properties of 2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine have also been explored in materials science. Its ability to act as an electron-deficient aromatic system makes it a promising candidate for use in organic electronics, such as in field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies have demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, paving the way for its application in next-generation electronic devices.
Beyond its chemical applications, this compound has shown potential in environmental chemistry. The trifluoromethoxy group imparts hydrophobicity and stability against biodegradation, making it useful in designing eco-friendly materials. However, researchers are also investigating its environmental fate and toxicity to ensure sustainable use.
In conclusion, 2-(Aminomethyl)-6-bromo-3-cyano-5-(trifluoromethoxy)pyridine (CAS No: 1803524-70-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a key player in future innovations within chemistry and related fields.
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